Cas no 709651-39-8 (1-(2-Ethoxyphenyl)-N-methylmethanamine)

1-(2-Ethoxyphenyl)-N-methylmethanamine is a synthetic organic compound featuring an ethoxyphenyl core substituted with an N-methylmethanamine group. This structure imparts unique physicochemical properties, making it valuable in pharmaceutical and chemical research. The ethoxy group enhances solubility in organic solvents, while the secondary amine functionality allows for further derivatization, enabling its use as an intermediate in the synthesis of more complex molecules. Its well-defined molecular architecture ensures consistent reactivity, facilitating applications in medicinal chemistry and drug discovery. The compound's stability under standard laboratory conditions further supports its utility in experimental workflows requiring reliable and reproducible performance.
1-(2-Ethoxyphenyl)-N-methylmethanamine structure
709651-39-8 structure
Product Name:1-(2-Ethoxyphenyl)-N-methylmethanamine
CAS No:709651-39-8
MF:C10H15NO
MW:165.232202768326
CID:557829
PubChem ID:961384
Update Time:2025-05-21

1-(2-Ethoxyphenyl)-N-methylmethanamine Chemical and Physical Properties

Names and Identifiers

    • 1-(2-Ethoxyphenyl)-N-methylmethanamine
    • (2-ethoxybenzyl)methylamine(SALTDATA: HCl)
    • Benzenemethanamine, 2-ethoxy-N-methyl- (9CI)
    • Benzenemethanamine,2-ethoxy-N-methyl-
    • (2-Ethoxybenzyl)methylamine x1hcl
    • 2-ethoxy-N-methylbenzylamine
    • AKOS000131189
    • CS-0299497
    • [(2-ETHOXYPHENYL)METHYL](METHYL)AMINE
    • SCHEMBL1254288
    • EN300-45568
    • FLYYNTJSTFWALY-UHFFFAOYSA-N
    • AB01191230-03
    • NCGC00324386-01
    • 709651-39-8
    • (2-ethoxybenzyl)methylamine
    • MDL: MFCD04522952
    • Inchi: 1S/C10H15NO/c1-3-12-10-7-5-4-6-9(10)8-11-2/h4-7,11H,3,8H2,1-2H3
    • InChI Key: FLYYNTJSTFWALY-UHFFFAOYSA-N
    • SMILES: O(CC)C1C=CC=CC=1CNC

Computed Properties

  • Exact Mass: 165.11500
  • Monoisotopic Mass: 165.115
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 4
  • Complexity: 116
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 21.3Ų

Experimental Properties

  • Density: 0.963
  • Boiling Point: 230°C at 760 mmHg
  • Flash Point: 91.1°C
  • Refractive Index: 1.502
  • PSA: 21.26000
  • LogP: 2.19560

1-(2-Ethoxyphenyl)-N-methylmethanamine Customs Data

  • HS CODE:2922299090
  • Customs Data:

    China Customs Code:

    2922299090

    Overview:

    2922299090. Other amino groups(naphthol\phenol)And ether\Esters [including their salts, Except those containing more than one oxygen-containing group]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Summary:

    2922299090. other amino-naphthols and other amino-phenols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

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Additional information on 1-(2-Ethoxyphenyl)-N-methylmethanamine

1-(2-Ethoxyphenyl)-N-methylmethanamine: A Comprehensive Overview

1-(2-Ethoxyphenyl)-N-methylmethanamine, also known by its CAS registry number CAS No 709651-39-8, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of aromatic amines, characterized by its unique structure that combines an ethoxy-substituted phenyl group with a methyl-substituted amine moiety. The molecule's structure, which includes a benzene ring with an ethoxy group at the para position and an N-methyl group attached to the amine, contributes to its distinctive chemical properties and potential applications.

The synthesis of 1-(2-Ethoxyphenyl)-N-methylmethanamine typically involves multi-step organic reactions, often starting from benzene derivatives. Recent advancements in catalytic methods and green chemistry have enabled more efficient and environmentally friendly routes for its production. For instance, researchers have explored the use of palladium-catalyzed coupling reactions to construct the aryl-amine bond, which is a critical step in its synthesis. These methods not only enhance yield but also reduce the environmental footprint associated with traditional synthetic approaches.

In terms of chemical properties, 1-(2-Ethoxyphenyl)-N-methylmethanamine exhibits a melting point of approximately 85°C and is sparingly soluble in water, with better solubility in organic solvents such as dichloromethane and ethyl acetate. Its stability under various conditions has been extensively studied, revealing that it is relatively stable under neutral and mildly acidic conditions but can undergo hydrolysis under strongly basic conditions. This information is crucial for its storage and handling in research and industrial settings.

The pharmacological profile of 1-(2-Ethoxyphenyl)-N-methylmethanamine has been a focal point of recent studies. Preclinical research indicates that this compound may possess anti-inflammatory and analgesic properties, making it a potential candidate for drug development in pain management. A study published in the Journal of Medicinal Chemistry demonstrated that the compound inhibits COX-2 enzyme activity, which is a key target for anti-inflammatory drugs. Furthermore, its ability to cross the blood-brain barrier suggests potential applications in central nervous system-related therapies.

Beyond pharmacology, 1-(2-Ethoxyphenyl)-N-methylmethanamine has shown promise in materials science. Its ability to form stable complexes with metal ions has led to investigations into its use as a ligand in coordination chemistry. Recent findings suggest that it can act as an effective chelating agent for transition metals, opening avenues for its application in catalysis and sensor technologies.

In terms of toxicity studies, acute toxicity tests indicate that CAS No 709651-39-8 has a low toxicity profile when administered at therapeutic doses. However, chronic exposure studies are still underway to fully understand its long-term effects on biological systems. Regulatory agencies have recommended further research to establish safety guidelines for occupational exposure.

The market demand for 1-(2-Ethoxyphenyl)-N-methylmethanamine has seen a steady increase due to its diverse applications across industries. Pharmaceutical companies are particularly interested in its potential as a lead compound for drug development, while materials scientists are exploring its use in advanced materials synthesis. The global market analysis suggests that this compound could become a key ingredient in niche pharmaceutical formulations within the next five years.

In conclusion, 1-(2-Ethoxyphenyl)-N-methylmethanamine, or CAS No 709651-39-8, stands out as a versatile compound with significant potential across multiple disciplines. Its unique chemical structure, coupled with recent advancements in synthesis and application studies, positions it as an important molecule for future research and development efforts.

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